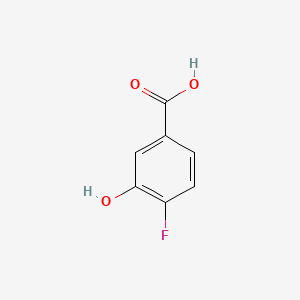

4-Fluoro-3-hydroxybenzoic acid

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

4-fluoro-3-hydroxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QATKOZUHTGAWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343978 | |

| Record name | 4-Fluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51446-31-2 | |

| Record name | 4-Fluoro-3-hydroxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-hydroxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Fluoro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-hydroxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a versatile building block in medicinal chemistry and drug development.[1][2] Its strategic substitution pattern, featuring a fluorine atom, a hydroxyl group, and a carboxylic acid moiety on a benzene (B151609) ring, imparts unique physicochemical and biological properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, with a focus on its role as a precursor for enzyme inhibitors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[2] The presence of the polar hydroxyl and carboxylic acid groups allows for hydrogen bonding, influencing its melting point and solubility. It exhibits limited solubility in water but is more readily soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide.[2]

Core Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₃ | [2] |

| Molecular Weight | 156.11 g/mol | [1] |

| CAS Number | 51446-31-2 | [1][2] |

| Melting Point | 214-218 °C | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Solubility | Limited in water; soluble in ethanol, methanol, DMSO | [2] |

Spectral Data

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with chemical shifts and coupling constants influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups, and the electron-donating effect of the hydroxyl group.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals corresponding to the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the substituted benzene ring, with the carbons attached to the fluorine, hydroxyl, and carboxyl groups showing distinct downfield shifts.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to its functional groups. Key expected absorptions include:

-

A broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹).

-

A sharper O-H stretching band for the phenolic hydroxyl group (around 3200-3600 cm⁻¹).

-

A strong C=O stretching band for the carboxylic acid (around 1680-1710 cm⁻¹).

-

C-F stretching vibrations (around 1100-1250 cm⁻¹).

-

Aromatic C=C stretching bands (around 1450-1600 cm⁻¹).

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of water, carbon monoxide, and the carboxyl group.

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. Below are detailed methodologies for two common approaches.

Method 1: Carboxylation of 4-Fluorophenol (B42351)

This method involves the direct carboxylation of 4-fluorophenol using a Kolbe-Schmitt-type reaction.

-

Step 1: Preparation of Potassium 4-Fluorophenoxide: 4-Fluorophenol is dissolved in an aqueous solution of potassium hydroxide.

-

Step 2: Carboxylation: Carbon dioxide gas is introduced into the solution at a controlled temperature (typically 40-60 °C) and pressure.

-

Step 3: Acidification and Isolation: The reaction mixture is then acidified with a strong acid, such as concentrated sulfuric acid, leading to the precipitation of 3-hydroxy-4-fluorobenzoic acid. The product is collected by filtration, washed, and can be further purified by recrystallization.

Method 2: From 4-Bromo-1-fluoro-2-methoxybenzene

This dual-route process offers high purity and yield.

-

Route A: Cyanation followed by Hydrolysis and Demethylation

-

Cyanation: 4-Bromo-1-fluoro-2-methoxybenzene undergoes a copper(I) cyanide-mediated cyanation to yield 4-fluoro-3-methoxybenzonitrile.

-

One-Pot Hydrolysis and Demethylation: The resulting nitrile is treated with a strong acid, such as hydrobromic acid, and heated under reflux. This single step converts the cyano group to a carboxylic acid and the methoxy (B1213986) group to a hydroxyl group.

-

Purification: The final product is isolated by filtration and purified by recrystallization from an ethanol-water mixture.

-

-

Route B: Amination, Sandmeyer Reaction, and Hydrolysis

-

Amination: 4-Bromo-1-fluoro-2-methoxybenzene is subjected to a copper-catalyzed amination using aqueous ammonia (B1221849) to form 4-fluoro-3-methoxyaniline.

-

Sandmeyer Conversion: The aniline (B41778) intermediate is converted to a diazonium salt, which then undergoes a Sandmeyer reaction with copper(I) cyanide to yield 4-fluoro-3-methoxybenzonitrile.

-

Hydrolysis and Demethylation: The nitrile is then hydrolyzed and demethylated as described in Route A to afford the final product.

-

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the phenolic hydroxyl group, and the fluorinated aromatic ring.

-

Esterification: The carboxylic acid group can be readily esterified using standard methods, such as Fischer esterification with an alcohol under acidic catalysis.[1]

-

O-Alkylation: The phenolic hydroxyl group can be alkylated to form ethers. This reaction is typically performed after protecting the carboxylic acid group as an ester to prevent side reactions.

A significant application of this compound is as a starting material for the synthesis of enzyme inhibitors, particularly for β-arylsulfotransferase IV (β-AST-IV).[1][4]

Inhibition of β-Arylsulfotransferase IV (β-AST-IV)

β-Arylsulfotransferase IV is a cytosolic enzyme that plays a crucial role in the detoxification of xenobiotics and the metabolism of endogenous compounds by catalyzing the transfer of a sulfuryl group from the universal donor 3'-phosphoadenosine-5'-phosphosulfate (PAPS) to a hydroxyl or amine group on a substrate.

Derivatives of this compound have been synthesized and shown to be potent and effective inhibitors of β-AST-IV.[1][4] These inhibitors are typically designed to be competitive with the substrate, binding to the active site of the enzyme and preventing the natural substrate from binding.

Signaling Pathway and Inhibition Mechanism

The following diagram illustrates the catalytic cycle of β-AST-IV and the mechanism of competitive inhibition by derivatives of this compound.

Caption: β-AST-IV catalytic cycle and competitive inhibition.

The inhibitor, being structurally similar to the natural substrate, binds to the active site of the enzyme, forming an inactive enzyme-inhibitor complex. This prevents the formation of the productive enzyme-PAPS-substrate ternary complex, thereby halting the sulfation reaction.

Experimental Workflow for Inhibitor Screening

A typical workflow to screen for and characterize inhibitors of β-AST-IV derived from this compound is outlined below.

Caption: Workflow for inhibitor synthesis, screening, and characterization.

Conclusion

This compound is a valuable scaffold in modern drug discovery. Its well-defined chemical properties and versatile reactivity make it an important starting material for the synthesis of targeted therapeutics. The development of its derivatives as inhibitors of enzymes like β-arylsulfotransferase IV highlights its potential in addressing various pathological conditions. Further research into the synthesis of novel derivatives and their biological evaluation is likely to uncover new therapeutic opportunities.

References

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-hydroxybenzoic Acid from 4-Fluorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-fluoro-3-hydroxybenzoic acid, a valuable intermediate in the pharmaceutical and agrochemical industries. The primary focus of this document is the synthetic pathway originating from the readily available starting material, 4-fluorophenol (B42351). This guide includes detailed experimental protocols, a comparative analysis of synthetic routes, and a summary of key analytical data for the final product.

Introduction

This compound is a substituted aromatic carboxylic acid. Its structural features, including the fluorine atom, hydroxyl group, and carboxylic acid moiety, make it a versatile building block in organic synthesis. The presence of fluorine can significantly alter the physicochemical and biological properties of molecules, often leading to enhanced metabolic stability, binding affinity, and bioavailability. Consequently, this compound is a key precursor in the development of novel therapeutic agents and other specialized chemicals. This guide will explore the primary methods for its synthesis from 4-fluorophenol, providing researchers with the necessary details to replicate and potentially optimize these procedures.

Synthetic Routes from 4-Fluorophenol

Two main synthetic strategies have been identified for the preparation of this compound from 4-fluorophenol: direct carboxylation via the Kolbe-Schmitt reaction and a two-step sulfonation-fusion sequence.

Direct Carboxylation: The Kolbe-Schmitt Reaction

The most direct and widely reported method for the synthesis of this compound from 4-fluorophenol is a modification of the Kolbe-Schmitt reaction.[1] This reaction involves the direct carboxylation of a phenoxide ion with carbon dioxide. The phenoxide is generated in situ by treating the starting phenol (B47542) with a strong base, typically an alkali hydroxide.

The general mechanism involves the nucleophilic attack of the electron-rich phenoxide ring on the electrophilic carbon of CO2. The regioselectivity of the carboxylation (ortho vs. para to the hydroxyl group) is influenced by factors such as the nature of the alkali metal cation and the reaction temperature. In the case of 4-fluorophenol, the carboxylation occurs ortho to the hydroxyl group.

A detailed experimental procedure for the synthesis of this compound via the Kolbe-Schmitt reaction is provided below, based on a patented method.[2]

Materials:

-

4-Fluorophenol

-

Potassium Hydroxide (KOH)

-

Distilled Water

-

Carbon Dioxide (gas)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution

-

Anhydrous Sodium Sulfate

Procedure:

-

In a four-necked reaction flask, combine 15 g of 4-fluorophenol and 11.2 g of potassium hydroxide.

-

Add 50 mL of distilled water at 20°C to dissolve the solids.

-

Heat the reaction mixture to a temperature between 40-60°C.

-

Bubble carbon dioxide gas through the solution for 2 hours.

-

After 2 hours, stop the flow of carbon dioxide.

-

Carefully add 20 mL of 0.98 mol/L concentrated sulfuric acid dropwise over 5 minutes with continuous stirring.

-

Increase the temperature to 110-120°C and reflux the mixture for 4 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic layers and wash three times with a saturated sodium chloride solution.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization.

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 73.1% | [2] |

| Purity | >97% |

Sulfonation Route

An alternative, though less direct, method for the synthesis of this compound from 4-fluorophenol involves an initial sulfonation step.[3] This multi-step process is outlined below.

Detailed experimental parameters for this route are less commonly reported in the literature compared to the Kolbe-Schmitt reaction. The following is a general procedure based on available information.[3]

Materials:

-

4-Fluorophenol

-

Sulfur Trioxide (SO₃) or concentrated Sulfuric Acid (H₂SO₄)

-

Potassium Hydroxide (KOH)

-

Sodium Sulfite (B76179) (Na₂SO₃)

-

Water

-

Ether (for washing/purification)

Procedure:

-

Reflux 4-fluorophenol with sulfur trioxide (or concentrated sulfuric acid). This step results in the sulfonation of the aromatic ring.

-

To the resulting sulfite salt, add an aqueous solution of potassium hydroxide.

-

Treat the mixture with sodium sulfite to yield this compound.

-

The product, which may precipitate, is filtered and washed with water.

-

Purification can be achieved by recrystallization from hot water or by washing with ether.

Quantitative Data:

Quantitative data such as yield and purity for this specific sulfonation route are not well-documented in the readily available literature.

Product Characterization

Thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following table summarizes key analytical data for the compound.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₃ | |

| Molecular Weight | 156.11 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 214-218 °C | [4] |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents. |

Spectroscopic Data

| Technique | Key Features |

| ¹H NMR | Signals corresponding to the aromatic protons, the hydroxyl proton, and the carboxylic acid proton. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for the seven carbon atoms, including the carboxyl carbon, the aromatic carbons (with C-F coupling), and the carbons bearing the hydroxyl and fluoro substituents. |

| FTIR (cm⁻¹) | Broad O-H stretch (carboxylic acid): ~3300-2500, C=O stretch (carboxylic acid): ~1700, C-F stretch: ~1200-1000, Aromatic C=C stretches: ~1600-1450.[5] |

| Mass Spectrometry | Molecular ion peak (M⁺) consistent with the molecular weight of 156.11. |

Conclusion

The synthesis of this compound from 4-fluorophenol is most effectively achieved through a modified Kolbe-Schmitt carboxylation. This method offers a direct, one-pot procedure with a reported yield of over 70%.[2] While a sulfonation route exists, it is less direct and not as well-documented. For researchers and professionals in drug development, the Kolbe-Schmitt reaction provides a reliable and scalable method for obtaining this important fluorinated intermediate. The provided experimental protocols and characterization data serve as a valuable resource for the synthesis and verification of this compound in a laboratory setting.

References

- 1. 3-Fluoro-4-hydroxybenzoic acid(350-29-8) 13C NMR [m.chemicalbook.com]

- 2. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 3. This compound | 51446-31-2 | FF71035 [biosynth.com]

- 4. This compound | 51446-31-2 [chemicalbook.com]

- 5. This compound | 51446-31-2 | Benchchem [benchchem.com]

Spectroscopic Characterization of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-hydroxybenzoic acid (CAS No. 51446-31-2) is an aromatic carboxylic acid derivative with a molecular formula of C₇H₅FO₃ and a molecular weight of 156.11 g/mol .[1] Its structure, featuring a benzene (B151609) ring substituted with a fluorine atom, a hydroxyl group, and a carboxylic acid group, makes it a valuable building block in the synthesis of various pharmaceutical compounds.[1] Accurate spectroscopic analysis is crucial for its identification, purity assessment, and structural elucidation in research and development.

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this data are also presented.

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the acidic protons of the hydroxyl and carboxylic acid groups. The chemical shifts are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid groups and the electron-donating effect of the hydroxyl group.

| Predicted ¹H NMR Data for this compound | |

| Proton | Predicted Chemical Shift (ppm) |

| Aromatic H (adjacent to -COOH) | 7.6 - 7.8 |

| Aromatic H (adjacent to -F) | 7.2 - 7.4 |

| Aromatic H (adjacent to -OH) | 6.9 - 7.1 |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad) |

| Hydroxyl (-OH) | 5.0 - 6.0 (broad) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts are indicative of the electronic environment of each carbon.

| Predicted ¹³C NMR Data for this compound | |

| Carbon | Predicted Chemical Shift (ppm) |

| Carboxylic Acid (-C=O) | 165 - 175 |

| Aromatic C-F | 155 - 165 (doublet, due to C-F coupling) |

| Aromatic C-OH | 145 - 155 |

| Aromatic C-COOH | 125 - 135 |

| Aromatic C-H | 115 - 130 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups.

| Predicted IR Absorption Data for this compound | ||

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |

| Carboxylic Acid O-H | Stretch | 3300 - 2500 (very broad) |

| Phenolic O-H | Stretch | 3500 - 3200 (sharp) |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Carboxylic Acid C=O | Stretch | 1710 - 1680 (strong, sharp) |

| Aromatic C=C | Stretch | 1600 - 1450 |

| C-O | Stretch | 1320 - 1210 |

| C-F | Stretch | 1270 - 1100 (strong) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

| Predicted Mass Spectrometry Data for this compound | |

| m/z | Predicted Fragment Ion |

| 156 | [M]⁺ (Molecular Ion) |

| 139 | [M - OH]⁺ |

| 111 | [M - COOH]⁺ |

| 105 | [C₆H₅C=O]⁺ |

| 77 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

-

Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not contain a reference.

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

For ¹³C NMR, use a proton-decoupled pulse sequence to obtain a spectrum with singlet peaks for each carbon.

-

Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal (0 ppm) or the residual solvent peak.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR accessory.

-

Place a small amount of the solid this compound sample onto the center of the ATR crystal.

-

Apply pressure using the ATR pressure arm to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Sample Preparation (Electron Ionization - EI):

-

For direct infusion, dissolve a small amount of the sample in a volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.

-

For analysis via Gas Chromatography-Mass Spectrometry (GC-MS), prepare a more dilute solution (e.g., 10-100 µg/mL) in a suitable solvent. Derivatization to a more volatile ester may be necessary for optimal GC analysis.

Data Acquisition:

-

Introduce the sample into the mass spectrometer. For direct infusion, a heated probe is used to volatilize the sample. For GC-MS, the sample is injected into the gas chromatograph, and the separated components enter the mass spectrometer.

-

In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV) to generate positively charged ions.

-

The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of this compound that influence its spectra.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

Caption: Influence of functional groups on the spectroscopic data of the molecule.

References

An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of 4-Fluoro-3-hydroxybenzoic acid. It is intended to serve as a technical resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction

This compound is an aromatic carboxylic acid derivative with the chemical formula C₇H₅FO₃.[1] It exists as a white to off-white crystalline solid.[2] The molecule's structure, featuring a benzene (B151609) ring substituted with fluorine, hydroxyl, and carboxyl functional groups, makes it a valuable building block and intermediate in the synthesis of more complex, biologically active compounds.[2][3] The presence of the fluorine atom is particularly significant, as fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic properties of drug candidates.[3] This compound is sparingly soluble in water but shows better solubility in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 51446-31-2 | |

| Molecular Formula | C₇H₅FO₃ | [1] |

| Molecular Weight | 156.11 g/mol | [1] |

| Melting Point | 214-218 °C | [1][4] |

| Appearance | White to pale brown crystalline solid/powder | [1][2][5] |

| Solubility | Sparingly soluble in water; soluble in ethanol, methanol, DMSO | [2] |

| InChI Key | QATKOZUHTGAWMG-UHFFFAOYSA-N | [3] |

Synthesis of this compound

This compound is produced through multi-step organic synthesis.[2] Various methods have been reported, often starting from commercially available fluorinated precursors.[2][3]

One patented method involves the carboxylation of 4-fluorophenol (B42351).[3][6] The protocol can be summarized as follows:

-

Preparation of 4-Fluorophenol: Fluorobenzene is hydrolyzed using dilute sulfuric acid in water at 80–100 °C. The solution is then cooled, and sodium sulfite (B76179) is added, followed by sodium hydroxide (B78521), and the mixture is refluxed to generate 4-fluorophenol sodium.[6]

-

Carboxylation Reaction: 15g of the prepared 4-fluorophenol and 11.2g of potassium hydroxide are dissolved in 50mL of distilled water in a four-necked reaction flask.[6]

-

The temperature is raised to 40-60°C, and carbon dioxide gas is bubbled through the solution for 2 hours.[6]

-

Acidification and Reflux: After the carboxylation, 20mL of concentrated sulfuric acid (0.98 mol/L) is added dropwise over 5 minutes with stirring.[6]

-

The temperature is immediately raised to 110-120°C, and the mixture is refluxed for 4 hours.[6]

-

Extraction and Purification: After cooling to room temperature, the product is extracted with ethyl acetate. The organic layers are combined, washed three times with a saturated sodium chloride solution, and dried over anhydrous sodium sulfate (B86663) to yield 3-hydroxy-4-fluorobenzoic acid.[6] This process has a reported yield of approximately 73%.[6]

Other synthetic strategies include:

-

From 4-bromo-1-fluoro-2-methoxybenzene: This involves a copper(I) cyanide-mediated cyanation followed by one-pot hydrolysis and demethylation.[7]

-

From 3-fluoro-4-methoxy benzoic acid: This route involves reaction with concentrated hydrogen bromide and acetic acid.[3]

Figure 1: Generalized workflow for the synthesis of this compound.

Biological Activities and Applications

While research into the direct biological effects of this compound is ongoing, its primary role is as a crucial intermediate in the synthesis of various bioactive molecules.[2][7]

A significant application of this compound is as a starting material for potent enzyme inhibitors.[3]

-

β-Arylsulfotransferase IV (β-AST-IV) Inhibition: It is a key precursor in the synthesis of inhibitors for β-arylsulfotransferase IV, an enzyme involved in detoxification, hormone regulation, and drug metabolism.[3] Derivatives are created to bind to the enzyme's active site, blocking its function.[3]

The general procedure involves coupling this compound with an amine-containing molecule using a peptide coupling agent.

-

Activation: this compound is activated using a coupling reagent such as O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HBTU).[4]

-

Coupling: The activated acid is then reacted with an appropriate amine, for example, 6-((2-ammonium trifluoroacetate)ethylamino)purine or 6-((12-ammonium trifluoroacetate)dodecylamino)purine.[4]

-

Purification: The resulting product, such as 6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine, is purified using standard chromatographic techniques.[4]

Figure 2: Role as a precursor for β-arylsulfotransferase IV inhibitors.

This compound is a key intermediate in the synthesis of Acoramidis, a transthyretin (TTR) stabilizer being developed for the treatment of transthyretin amyloidosis (ATTR), a rare and serious disease.[7]

Some studies have indicated that this compound possesses moderate antibacterial and antifungal properties against certain strains.[1] This aligns with the known antimicrobial activities of other phenolic acids, which can disrupt bacterial cell membranes.[8] However, specific data on the minimum inhibitory concentrations (MIC) and the spectrum of activity for the fluorinated compound are not extensively documented in the reviewed literature.

While direct studies on this compound are limited, the broader class of hydroxybenzoic acids is known for significant biological activities.

-

Anti-inflammatory: p-Hydroxybenzoic acid and its derivatives have demonstrated anti-inflammatory effects by reducing pro-inflammatory cytokines like IL-4, IL-6, and TNF-α.[9] They can also modulate key inflammatory signaling pathways.[9]

-

Antioxidant: Phenolic acids are effective antioxidants, with their efficacy often correlating with the number and position of hydroxyl groups.[10][11] They can scavenge free radicals like DPPH and reduce oxidative stress, which is implicated in numerous chronic diseases.[9][11]

It is plausible that this compound shares these properties, though further investigation is required to quantify its specific activity.

Figure 3: Potential anti-inflammatory mechanism based on related hydroxybenzoic acids.

Summary of Biological Activities

Table 2 provides a qualitative summary of the known and potential biological activities of this compound.

| Biological Activity | Description | Key Findings / Potential | Reference |

| Enzyme Inhibition | Serves as a precursor for enzyme inhibitors. | Used to synthesize potent inhibitors of β-arylsulfotransferase IV (β-AST-IV). | [3][4] |

| Pharmaceutical Intermediate | Key building block for drug synthesis. | Used in the synthesis of Acoramidis for treating transthyretin amyloidosis. | [7] |

| Antibacterial/Antifungal | Direct antimicrobial effects. | Reported to have moderate activity against certain bacterial and fungal strains. | [1] |

| Anti-inflammatory | Potential to reduce inflammation. | Inferred from related hydroxybenzoic acids that reduce pro-inflammatory cytokines. | [9][12] |

| Antioxidant | Potential to combat oxidative stress. | Inferred from related phenolic acids that show significant free radical scavenging. | [9][10] |

| Antiviral/Antialgal | Other potential bioactivities. | Fluorinated benzoic acids have been explored for these effects. | [3] |

Safety and Handling

Safety data indicates that this compound may cause skin irritation, serious eye irritation, and respiratory irritation.[13] Standard laboratory safety precautions should be observed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a dust mask. It should be handled in a well-ventilated area.[13]

Conclusion and Future Perspectives

This compound is a versatile chemical intermediate with established importance in the synthesis of enzyme inhibitors and pharmaceutical agents like Acoramidis. While its direct biological activities are not yet fully characterized, preliminary reports and the known properties of related hydroxybenzoic acids suggest a promising potential for antimicrobial, anti-inflammatory, and antioxidant effects.

Future research should focus on:

-

Quantitative analysis of its antibacterial and antifungal spectrum to identify specific microbial targets.

-

In vitro and in vivo studies to confirm and quantify its anti-inflammatory and antioxidant properties and elucidate the underlying mechanisms of action.

-

Expansion of its role as a scaffold in medicinal chemistry to develop novel therapeutic agents targeting other enzymes or cellular pathways.

A deeper understanding of the biological profile of this compound will undoubtedly expand its application in drug discovery and development.

References

- 1. Buy this compound | 51446-31-2 [smolecule.com]

- 2. Page loading... [wap.guidechem.com]

- 3. This compound | 51446-31-2 | Benchchem [benchchem.com]

- 4. This compound | 51446-31-2 [chemicalbook.com]

- 5. This compound [hqpharmtech.com]

- 6. CN104447213A - Method for synthesizing 3-hydroxy-4-fluorobenzoic acid - Google Patents [patents.google.com]

- 7. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Anticancer, Cardio-Protective and Anti-Inflammatory Potential of Natural-Sources-Derived Phenolic Acids | MDPI [mdpi.com]

- 13. synquestlabs.com [synquestlabs.com]

The Versatility of 4-Fluoro-3-hydroxybenzoic Acid: A Comprehensive Technical Guide for Researchers

An In-depth Exploration of a Key Synthetic Building Block in Drug Discovery and Materials Science

Shanghai, China – December 22, 2025 – 4-Fluoro-3-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid, has emerged as a pivotal building block in the realms of medicinal chemistry and materials science. Its unique structural features, including a fluorine atom that enhances metabolic stability and binding affinity, a reactive hydroxyl group, and a carboxylic acid moiety, make it a versatile scaffold for the synthesis of a wide array of complex molecules. This technical guide provides a comprehensive overview of its synthesis, chemical properties, and significant applications, with a focus on its role in the development of novel therapeutic agents.

Core Properties and Spectroscopic Data

This compound is a white to off-white crystalline solid. Its key physical and chemical properties are summarized in the table below, providing a foundational dataset for its application in synthetic chemistry.

| Property | Value |

| CAS Number | 51446-31-2 |

| Molecular Formula | C₇H₅FO₃ |

| Molecular Weight | 156.11 g/mol |

| Melting Point | 214-218 °C |

| Appearance | White to off-white crystalline solid |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents |

Spectroscopic analysis is crucial for the characterization of this compound and its derivatives. The following tables detail the expected and reported spectral data.

¹H NMR Spectral Data (DMSO-d₆, 400 MHz)

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~7.5-7.6 | m | - | Aromatic CH |

| ~7.2-7.3 | m | - | Aromatic CH |

| ~10.0-13.0 | br s | - | -COOH, -OH |

¹³C NMR Spectral Data (DMSO-d₆, 100 MHz)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O |

| ~150-155 (d) | C-F |

| ~145-150 | C-OH |

| ~115-130 | Aromatic CH and C-COOH |

FT-IR Spectral Data (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (carboxylic acid) |

| ~3200 | Sharp | O-H stretch (phenol) |

| 1700-1680 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1450 | Medium | Aromatic C=C stretch |

| ~1250 | Strong | C-F stretch |

| ~1200 | Strong | C-O stretch |

Synthesis and Key Reactions: Experimental Protocols

The synthetic utility of this compound is demonstrated through its preparation and subsequent transformations into valuable intermediates.

Synthesis of this compound from 4-Fluorophenol (B42351)

This two-step process involves the carboxylation of 4-fluorophenol, a variation of the Kolbe-Schmitt reaction.

Experimental Protocol:

-

In a suitable reaction vessel, dissolve 15 g of 4-fluorophenol and 11.2 g of potassium hydroxide (B78521) in 50 mL of distilled water at 20 °C.

-

Heat the mixture to 40-60 °C and bubble carbon dioxide gas through the solution for 2 hours.

-

After cooling, slowly add 20 mL of 0.98 mol/L concentrated sulfuric acid to the reaction mixture over 5 minutes with continuous stirring.

-

Heat the mixture to 110-120 °C and reflux for 4 hours.

-

Cool the reaction to room temperature and extract the product with ethyl acetate (B1210297).

-

Combine the organic layers, wash with saturated sodium chloride solution, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield 3-hydroxy-4-fluorobenzoic acid. The reported yield for this method is approximately 73%.[1]

Esterification: Synthesis of Methyl 4-Fluoro-3-hydroxybenzoate

The carboxylic acid moiety can be readily esterified to protect it or to create ester derivatives.

Experimental Protocol:

-

Dissolve 24.7 g (112.8 mmol) of this compound in 300 mL of methanol (B129727) and cool the solution to 0 °C.

-

Add 15 mL of thionyl chloride dropwise to the cooled solution.

-

Heat the mixture at 70 °C for 60 minutes.

-

Concentrate the reaction mixture in vacuo.

-

Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 4-fluoro-3-hydroxybenzoate as a white solid.

Applications as a Synthetic Building Block

This compound is a key starting material in the synthesis of several biologically active molecules, highlighting its importance in drug discovery.

Intermediate in the Synthesis of Acoramidis (AG10)

Acoramidis is a transthyretin (TTR) stabilizer developed for the treatment of transthyretin amyloidosis. This compound serves as a crucial intermediate in its synthesis. The synthetic workflow involves the initial protection of the carboxylic acid group, followed by etherification of the hydroxyl group, and subsequent deprotection and amidation steps.

Precursor for Enzyme Inhibitors: Targeting β-Arylsulfotransferase IV

Derivatives of this compound have been synthesized and identified as potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in the metabolism of various phenolic compounds.[2] These inhibitors are typically synthesized by forming an amide bond between the carboxylic acid of the building block and an amine-containing moiety.

Synthesis of 6-(12-(N-4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine

This example illustrates the synthesis of a purine-based inhibitor of β-AST-IV.

Experimental Protocol (General Procedure):

-

To a solution of this compound in a suitable aprotic solvent (e.g., DMF), add a peptide coupling agent such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).

-

Add a tertiary amine base (e.g., diisopropylethylamine) to activate the carboxylic acid.

-

To this mixture, add a solution of 6-((12-aminododecyl)amino)purine.

-

Stir the reaction mixture at room temperature until completion, monitored by TLC or LC-MS.

-

Upon completion, quench the reaction and purify the product using column chromatography to yield the desired inhibitor.

Conclusion

This compound is a highly valuable and versatile synthetic building block. Its strategic placement of functional groups allows for a wide range of chemical modifications, making it an essential component in the synthesis of complex molecules with significant biological activity. The detailed protocols and data presented in this guide are intended to support researchers and scientists in leveraging the full potential of this compound in their drug discovery and materials science endeavors. The continued exploration of its reactivity and applications is expected to lead to the development of new and improved therapeutic agents and advanced materials.

References

Solubility of 4-Fluoro-3-hydroxybenzoic Acid in Organic Solvents: A Technical Guide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Despite a comprehensive search of scientific literature and databases, no specific quantitative solubility data for 4-Fluoro-3-hydroxybenzoic acid in common organic solvents was found. This guide, therefore, provides a qualitative overview of its solubility characteristics and details established experimental protocols for determining solubility. The principles and methodologies described herein offer a robust framework for researchers to ascertain the precise solubility parameters of this compound in their solvents of interest.

Qualitative Solubility Profile

This compound is a polar aromatic organic compound. Its solubility is governed by the interplay of its functional groups: the polar carboxylic acid and hydroxyl groups, which can participate in hydrogen bonding, and the relatively nonpolar fluorinated benzene (B151609) ring.

General solubility characteristics indicate that this compound exhibits:

-

Limited solubility in water.

-

Greater solubility in polar organic solvents. This includes solvents such as ethanol, methanol, and dimethyl sulfoxide (B87167) (DMSO). The ability of these solvents to form hydrogen bonds with the carboxylic acid and hydroxyl moieties of the molecule facilitates the dissolution process.

Data Presentation

As no quantitative solubility data for this compound is publicly available, a table of numerical values cannot be provided. It is recommended that researchers determine these values experimentally using the protocols outlined in the subsequent sections. A proposed structure for presenting such data is as follows:

Table 1: Experimentally Determined Solubility of this compound

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |

| e.g., Ethanol | e.g., 25 | [Insert Value] | [Insert Value] | e.g., Gravimetric |

| e.g., Methanol | e.g., 25 | [Insert Value] | [Insert Value] | e.g., Shake-Flask with UV/Vis |

| e.g., DMSO | e.g., 25 | [Insert Value] | [Insert Value] | e.g., Gravimetric |

| [Other Solvent] | [Temperature] | [Insert Value] | [Insert Value] | [Method] |

Experimental Protocols for Solubility Determination

The following are detailed methodologies for key experiments to determine the solubility of this compound.

Equilibrium Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized technique for determining equilibrium solubility.[1][2] It involves saturating a solvent with a solute and then measuring the concentration of the dissolved solute.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of flasks, each containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure equilibrium is reached.[1]

-

Equilibration: Seal the flasks and place them in a constant-temperature shaker bath. Agitate the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The equilibration time should be sufficient to ensure the concentration of the dissolved solid remains constant.[1][3]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated supernatant from the excess solid by filtration (using a filter that does not interact with the solute or solvent) or centrifugation.[1]

-

Quantification: Analyze the concentration of this compound in the clear supernatant using a suitable analytical technique, such as Gravimetric Analysis or UV/Vis Spectroscopy.

Caption: Experimental workflow for the Shake-Flask Method.

Gravimetric Analysis

The gravimetric method is a straightforward and accurate way to determine the concentration of a solute in a saturated solution by measuring the mass of the solute after evaporating the solvent.[4][5]

Methodology:

-

Sample Collection: After performing the shake-flask method, accurately pipette a known volume of the saturated supernatant into a pre-weighed, dry evaporating dish.

-

Solvent Evaporation: Place the evaporating dish in a temperature-controlled oven at a temperature sufficient to evaporate the solvent without decomposing the this compound.

-

Drying to Constant Weight: Continue to heat the dish until all the solvent has evaporated. Cool the dish in a desiccator and weigh it. Repeat the heating, cooling, and weighing cycles until a constant weight is achieved.[4]

-

Calculation: The mass of the dissolved this compound is the final constant weight of the dish and residue minus the initial weight of the empty dish. The solubility can then be expressed in terms of mass per volume (e.g., g/100 mL).

Caption: Workflow for Gravimetric Analysis of solubility.

UV/Vis Spectroscopy

UV/Vis spectroscopy can be used to determine the concentration of a solute in a solution, provided the solute has a chromophore that absorbs light in the UV-visible range.[6][7]

Methodology:

-

Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the solvent of interest. Scan the solution using a UV/Vis spectrophotometer to determine the wavelength at which maximum absorbance occurs (λmax).

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the same solvent. Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration to create a calibration curve. The relationship should be linear according to the Beer-Lambert Law.[6]

-

Sample Analysis: Take the saturated supernatant obtained from the shake-flask method and dilute it with the solvent to a concentration that falls within the range of the calibration curve. Measure the absorbance of the diluted sample at the λmax.

-

Concentration Determination: Use the absorbance of the diluted sample and the calibration curve to determine its concentration. Calculate the concentration of the original, undiluted saturated solution by accounting for the dilution factor.

Caption: Logical flow for solubility determination using UV/Vis Spectroscopy.

References

- 1. researchgate.net [researchgate.net]

- 2. scielo.br [scielo.br]

- 3. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 4. uomus.edu.iq [uomus.edu.iq]

- 5. pharmajournal.net [pharmajournal.net]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. researchgate.net [researchgate.net]

Unveiling the Molecular Architecture: A Technical Guide to 4-Fluoro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-hydroxybenzoic acid, a fluorinated aromatic carboxylic acid, serves as a versatile building block in medicinal chemistry and materials science. While its utility in the synthesis of enzyme inhibitors and other bioactive molecules is recognized, a detailed public record of its single-crystal X-ray diffraction analysis and the resulting crystal structure is not currently available. This guide, therefore, focuses on the known chemical and physical properties of this compound, providing a comprehensive overview of its synthesis and reactivity. This information is crucial for its effective application in research and development.

Chemical and Physical Properties

This compound (C₇H₅FO₃) is a white to off-white crystalline solid.[1] Key quantitative data for this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅FO₃ | [1] |

| Molecular Weight | 156.11 g/mol | [2] |

| Melting Point | 214-218 °C | [2][3] |

| CAS Number | 51446-31-2 | [2] |

The molecule features a benzene (B151609) ring substituted with a fluorine atom at the 4-position, a hydroxyl group at the 3-position, and a carboxylic acid group at the 1-position. This substitution pattern imparts both acidity and hydrogen bonding capabilities, influencing its solubility and reactivity.[1] It exhibits limited solubility in water but is more soluble in polar organic solvents such as ethanol, methanol, and dimethyl sulfoxide.[1]

Synthesis Protocols

Several synthetic routes for this compound have been reported, primarily starting from fluorinated precursors. A common method involves the carboxylation of 4-fluorophenol (B42351).

Carboxylation of 4-Fluorophenol

This method involves the reaction of 4-fluorophenol with carbon dioxide in the presence of a strong base, followed by acidification.

Experimental Protocol:

-

Reaction Setup: A solution of 4-fluorophenol and potassium hydroxide (B78521) in water is prepared in a reaction vessel.

-

Carboxylation: Carbon dioxide gas is bubbled through the solution at a controlled temperature.

-

Acidification: After the reaction is complete, the mixture is acidified, typically with a strong acid like sulfuric acid, to precipitate the this compound product.

-

Purification: The crude product is then collected by filtration, washed, and can be further purified by recrystallization.

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Applications

The chemical reactivity of this compound is dictated by its three functional groups: the carboxylic acid, the hydroxyl group, and the fluorine atom. These sites allow for a variety of chemical modifications, making it a valuable intermediate in organic synthesis.

Esterification

The carboxylic acid group can be readily esterified to produce the corresponding esters.

Experimental Protocol (Fischer Esterification):

-

This compound is dissolved in an alcohol (e.g., methanol).

-

A catalytic amount of a strong acid (e.g., sulfuric acid) is added.

-

The mixture is heated to reflux to drive the reaction to completion.

-

The resulting ester is then isolated and purified.

Role in Enzyme Inhibition

This compound is a key starting material for the synthesis of potent inhibitors of various enzymes. For instance, it has been used to synthesize inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in the metabolism of phenolic and benzylic compounds. The synthesis of these inhibitors often involves the amidation of the carboxylic acid group of this compound.

Caption: Role in the synthesis of enzyme inhibitors.

Conclusion

While the definitive crystal structure of this compound remains to be publicly detailed, its synthesis and chemical reactivity are well-understood. The protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their work. Future studies elucidating its solid-state structure would be a valuable addition to the scientific literature, providing deeper insights into its intermolecular interactions and physical properties.

References

Potential Research Applications of 4-Fluoro-3-hydroxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-3-hydroxybenzoic acid is a versatile fluorinated aromatic carboxylic acid that has garnered significant interest in medicinal chemistry and organic synthesis. Its unique structural features, including a fluorine atom, a hydroxyl group, and a carboxylic acid moiety on a benzene (B151609) ring, make it a valuable building block for the development of novel therapeutic agents and other bioactive molecules. This technical guide provides an in-depth overview of the potential research applications of this compound, with a focus on its role in the synthesis of enzyme inhibitors and as a key intermediate in the production of pharmaceuticals such as Acoramidis. This document summarizes key quantitative data, details experimental protocols where available, and provides visualizations of synthetic pathways and logical relationships to facilitate further research and development.

Chemical Properties and Synthesis

This compound is a white to off-white crystalline solid with a molecular formula of C₇H₅FO₃ and a molecular weight of 156.11 g/mol .[1] It exhibits limited solubility in water but is more soluble in polar organic solvents like ethanol, methanol, and dimethyl sulfoxide.[1]

Synthesis of this compound

Several synthetic routes for this compound have been reported. A common method involves the Kolbe–Schmitt carboxylation of 4-fluorophenol (B42351).

Table 1: Synthesis of this compound via Kolbe–Schmitt Carboxylation

| Starting Material | Reagents | Reaction Conditions | Yield | Reference |

| 4-Fluorophenol | 1. KOH, CO₂ 2. Concentrated H₂SO₄ | 1. 40–60 °C, 2 h 2. Reflux at 110–120 °C, 4 h | 73% | [2] |

A patent describes a two-step synthesis starting from fluorobenzene, which is first converted to 4-fluorophenol and then carboxylated to yield 3-hydroxy-4-fluorobenzoic acid.[2]

Experimental Protocol: Synthesis from 4-Fluorophenol

Materials:

-

4-Fluorophenol (15g)

-

Potassium hydroxide (B78521) (11.2g)

-

Distilled water (50mL)

-

Carbon dioxide gas

-

Concentrated sulfuric acid (0.98 mol/L, 20mL)

-

Ethyl acetate

-

Saturated sodium chloride solution

-

Anhydrous sodium sulfate

Procedure:

-

In a four-necked reaction flask, dissolve 15g of 4-fluorophenol and 11.2g of potassium hydroxide in 50mL of distilled water at 20°C.

-

Heat the mixture to 40-60°C and introduce carbon dioxide gas for 2 hours.

-

After 2 hours, stop the flow of carbon dioxide.

-

Add 20mL of 0.98 mol/L concentrated sulfuric acid dropwise to the reaction flask over 5 minutes while stirring.

-

Immediately raise the temperature to 110-120°C and reflux for 4 hours.

-

After reflux, cool the reaction mixture to room temperature.

-

Perform a liquid-liquid extraction with ethyl acetate.

-

Combine the organic phases and wash three times with a saturated sodium chloride solution.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Evaporation of the solvent yields 10.96g of 3-hydroxy-4-fluorobenzoic acid (73.1% yield).[2]

Application in Drug Development

Intermediate in the Synthesis of Acoramidis

This compound is a crucial intermediate in the synthesis of Acoramidis, a transthyretin stabilizer used for the treatment of transthyretin amyloidosis (ATTR).[3] Acoramidis works by stabilizing the tetrameric structure of transthyretin, preventing its dissociation into monomers that can misfold and form amyloid fibrils.

Precursor for Enzyme Inhibitors: β-Arylsulfotransferase IV (β-AST-IV)

This compound serves as a starting material for the synthesis of potent inhibitors of β-arylsulfotransferase IV (β-AST-IV), an enzyme involved in the metabolism of various xenobiotics and endogenous compounds.[1] Derivatives of this compound have been designed to bind to the active site of β-AST-IV, thereby blocking its function.

Notable examples of such inhibitors include purine (B94841) derivatives:

-

6-(2-(N-4-fluoro-3-hydroxybenzoylamino)ethylamino)purine

-

6-(12-(N-4-fluoro-3-hydroxybenzoylamino)dodecylamino)purine

Experimental Protocol: General Synthesis of β-AST-IV Inhibitors

The synthesis of these purine-based inhibitors typically involves the coupling of this compound with an appropriate amine-substituted purine derivative.

Reagents:

-

This compound

-

Amine-substituted purine (e.g., 6-((2-aminoethyl)amino)purine)

-

Coupling agent: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

-

Base (e.g., Diisopropylethylamine - DIPEA)

-

Solvent (e.g., Dimethylformamide - DMF)

General Procedure:

-

Dissolve this compound in an appropriate solvent such as DMF.

-

Add the coupling agent (HBTU) and a base (DIPEA) to the solution and stir for a few minutes to activate the carboxylic acid.

-

Add the amine-substituted purine derivative to the reaction mixture.

-

Stir the reaction at room temperature for several hours until completion, monitored by a suitable technique like TLC or LC-MS.

-

Upon completion, the reaction mixture is typically worked up by extraction and purified by chromatography to yield the desired inhibitor.

Potential Antimicrobial Applications

While specific studies on the antimicrobial activity of this compound and its direct derivatives are limited in the currently available literature, the broader class of hydroxybenzoic acid derivatives has been investigated for antibacterial and antifungal properties. For instance, other p-hydroxybenzoic acid derivatives have demonstrated activity against various pathogens.

Table 2: Antimicrobial Activity of Related Hydroxybenzoic Acid Derivatives (for reference)

| Compound Class | Organism | Activity (MIC/IC₅₀) | Reference |

| p-Hydroxybenzoic acid derivatives | Colletotrichum gloeosporioides, Alternaria alternata, Alteranria brassicae | MIC: 31.2 µg/ml (for a specific derivative) | [4] |

| 4-hydroxybenzoic acid | Gram-positive and some Gram-negative bacteria | IC₅₀: 160 µg/ml | [5] |

Further research is warranted to explore the potential of this compound and its derivatives as novel antimicrobial agents. The presence of the fluorine atom may enhance the biological activity and pharmacokinetic properties of such compounds.

Future Research Directions

This compound presents a promising scaffold for the development of new chemical entities with therapeutic potential. Future research could focus on:

-

Synthesis of Novel Derivatives: Exploration of diverse synthetic modifications of the hydroxyl and carboxylic acid groups to create libraries of novel compounds.

-

Quantitative Biological Evaluation: Systematic screening of these derivatives for inhibitory activity against a broader range of enzymes and for antimicrobial properties, including determination of IC₅₀ and Minimum Inhibitory Concentration (MIC) values.

-

Structure-Activity Relationship (SAR) Studies: Elucidation of the relationships between the chemical structure of the derivatives and their biological activity to guide the design of more potent and selective compounds.

-

Pharmacokinetic and Toxicological Profiling: In-depth analysis of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising lead compounds.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its established role in the synthesis of the transthyretin stabilizer Acoramidis and its potential as a precursor for potent enzyme inhibitors underscore its significance in drug discovery. While further research is needed to fully elucidate its antimicrobial potential and to quantify the biological activity of its derivatives, the existing data strongly suggest that this compound will continue to be a molecule of high interest for the development of novel therapeutics. This guide provides a foundational understanding for researchers and scientists to explore and unlock the full potential of this promising chemical entity.

References

- 1. This compound | 51446-31-2 | Benchchem [benchchem.com]

- 2. This compound | 51446-31-2 [chemicalbook.com]

- 3. An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And [quickcompany.in]

- 4. WO2023009612A1 - Acoramidis (3-(3-(3,5-dimethyl-1h-pyrazol-4-yl)propoxy)-4-fluorobenzoic acid) derivatives for stabilizing transthyretin (tts) and inhibiting tts misfolding for the treatment of e.g. peripheral ttr amyloidosis - Google Patents [patents.google.com]

- 5. Antimicrobial activity of 4-hydroxybenzoic acid and trans 4-hydroxycinnamic acid isolated and identified from rice hull - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Fluoro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides core technical data on 4-Fluoro-3-hydroxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. Its distinct molecular structure makes it a valuable building block in medicinal chemistry and materials science.

Physicochemical Properties

This compound is an aromatic carboxylic acid derivative. At room temperature, it typically appears as a white to off-white crystalline solid.[1] The presence of a fluorine atom, a hydroxyl group, and a carboxylic acid group on the benzene (B151609) ring imparts specific chemical reactivity and physical properties.[2] It has limited solubility in water but is more soluble in polar organic solvents like ethanol (B145695) and methanol.[1]

The fundamental molecular characteristics of this compound are summarized below. This data is essential for stoichiometric calculations in synthesis and for analytical characterization.

| Parameter | Value | Reference |

| Molecular Formula | C₇H₅FO₃ | [1][3][4][5][6][7] |

| Molecular Weight | 156.11 g/mol | [3][4][5][6][7] |

| Monoisotopic Mass | 156.02227218 g/mol | [1] |

| CAS Number | 51446-31-2 | [1][3][4] |

Experimental Protocols & Applications

While specific experimental protocols are highly dependent on the research context, this compound is frequently utilized in the following synthetic pathways:

-

Synthesis of β-arylsulfotransferase IV (β-AST-IV) inhibitors: It serves as a starting material for creating potent inhibitors of this enzyme, which is involved in key metabolic processes.[2][4]

-

Esterification Reactions: The carboxylic acid group can be readily converted to various ester derivatives, a common strategy for creating new chemical entities or as a protective measure during multi-step syntheses.[2]

A general experimental workflow for its use as a synthetic intermediate is outlined below.

Caption: General synthetic workflow using this compound.

Logical Relationships of Molecular Properties

The chemical identity of this compound is defined by its formula and structure, which in turn determine its molecular weight and other physicochemical properties.

Caption: Relationship between compound identity and its core properties.

References

An In-depth Technical Guide to the Safe Handling of 4-Fluoro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 4-Fluoro-3-hydroxybenzoic acid (CAS No. 51446-31-2), a key intermediate in the synthesis of pharmaceuticals and other bioactive molecules.[1][2] Adherence to these guidelines is crucial for minimizing risks and ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as a hazardous substance.[3] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[4][5][6]

GHS Hazard Classification:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation.[4][5] |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation.[4][5] |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[4][5] |

NFPA 704 Ratings:

| Category | Rating | Description |

| Health | 2-3 | Moderate to serious hazard. Short exposure could cause temporary or minor injury.[5] |

| Flammability | 0 | Minimal Hazard. Materials that will not burn under typical fire conditions.[5][6] |

| Instability/Reactivity | 0 | Minimal Hazard. Normally stable, even under fire exposure conditions, and is not reactive with water.[5] |

Toxicological Data

Comprehensive toxicological studies for this compound are limited.[4] No specific quantitative data, such as LD50 or LC50 values, are readily available in published literature.[6] Therefore, it is prudent to handle this compound as a substance with unknown toxicity and to take all necessary precautions to avoid exposure.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure. Always have a safety data sheet (SDS) available for attending medical personnel.[1][6]

| Exposure Route | First Aid Protocol |

| Inhalation | Remove the individual to fresh air. If breathing is difficult or absent, provide artificial respiration and seek immediate medical attention.[4][6] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical advice.[4][6] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[4][6] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4][6] |

Fire-Fighting Measures

This compound is not flammable.[5] However, in the event of a fire involving this chemical, the following measures should be taken.

| Aspect | Guideline |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Use extinguishing media appropriate for the surrounding fire.[4][5] |

| Hazardous Combustion Products | Thermal decomposition can produce toxic fumes, including carbon oxides and hydrogen fluoride.[4][5] |

| Fire-Fighting Procedures | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[4][5] |

Accidental Release Measures

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

| Step | Action |

| Personal Precautions | Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye protection. Avoid breathing dust.[4] |

| Environmental Precautions | Prevent the spill from entering drains or waterways. |

| Containment and Cleanup | Carefully sweep up the spilled solid material, avoiding dust generation. Place the material in a suitable, labeled container for disposal.[4] |

Handling and Storage

Proper handling and storage are essential for maintaining the integrity of this compound and ensuring a safe working environment.

| Aspect | Guideline |

| Handling | Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[5][6] |

| Storage | Store in a cool, dry, and well-ventilated area. Keep the container tightly closed. This material is hygroscopic and should be stored under an inert atmosphere.[5] Store locked up.[6] |

| Incompatible Materials | Avoid contact with strong oxidizing agents, strong acids, and strong bases.[3] |

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[4] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[4] |

| Respiratory Protection | If dust is generated and engineering controls are not sufficient, use a NIOSH-approved particulate respirator.[4] |

Experimental Protocols

While specific, validated experimental protocols for the safety and handling of this compound are not widely published, the following sections provide detailed methodologies based on general best practices for similar chemical compounds.

Proposed Stability Testing Protocol

This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Objective: To determine the re-test period for this compound under defined storage conditions.

Methodology:

-

Sample Preparation: Use at least three batches of this compound with a purity of >95%. Package the samples in containers that are impermeable to moisture and light.

-

Storage Conditions:

-

Long-term: 25°C ± 2°C / 60% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

-

Testing Frequency:

-

Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Methods: At each time point, test the samples for the following:

-

Appearance (visual inspection)

-

Assay (e.g., by HPLC)

-

Impurities/Degradation products (e.g., by HPLC)

-

Water content (e.g., by Karl Fischer titration)

-

-

Data Analysis: Analyze the data for trends in degradation and changes in physical and chemical properties. The re-test period is established based on the time at which the substance no longer meets its predefined acceptance criteria.

Chemical Incompatibility Testing Protocol

Objective: To assess the reactivity of this compound with common laboratory reagents.

Methodology:

-

Reagent Selection: Select a range of common laboratory reagents, including strong oxidizing agents (e.g., potassium permanganate), strong acids (e.g., sulfuric acid), and strong bases (e.g., sodium hydroxide).

-

Small-Scale Testing: In a controlled environment (e.g., behind a safety shield in a fume hood), mix a small quantity (e.g., 10-50 mg) of this compound with an equimolar amount of the test reagent.

-

Observation: Observe the mixture for any signs of reaction, such as a change in color, gas evolution, heat generation, or formation of a precipitate.

-

Analytical Characterization: If a reaction is observed, analyze the resulting mixture using techniques such as NMR, IR, or Mass Spectrometry to identify any new products.

-

Documentation: Record all observations and analytical data to build a comprehensive incompatibility profile.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

Figure 1: Spill Response Workflow for this compound.

References

Methodological & Application

Application Notes and Protocols for the Esterification of 4-Fluoro-3-hydroxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of various esters of 4-Fluoro-3-hydroxybenzoic acid, a key intermediate in the development of pharmaceuticals.[1] The methods outlined below cover both acid- and base-catalyzed esterification reactions, offering flexibility in substrate scope and reaction conditions.

Introduction

This compound is a valuable building block in medicinal chemistry. Its derivatives have shown potential as inhibitors of enzymes such as β-arylsulfotransferase IV (β-AST-IV).[2][3] Esterification of the carboxylic acid moiety is a common and crucial transformation, not only for the synthesis of new chemical entities but also as a protective group strategy in multi-step syntheses.[2] This document details reliable protocols for preparing esters of this compound, enabling further derivatization and biological evaluation.

Data Presentation

The following table summarizes typical reaction conditions for the synthesis of methyl and ethyl esters of this compound.

| Ester Product | Starting Material | Reagents | Catalyst/Base | Solvent | Temperature | Reaction Time |

| Methyl 4-fluoro-3-hydroxybenzoate | This compound | Methanol (B129727), Thionyl chloride | - | Methanol | Reflux | Not Specified |

| Methyl 4-fluoro-3-hydroxybenzoate | This compound | Trimethyl orthoformate | Sulfuric acid (catalytic) | - | Not Specified | Not Specified |

| Ethyl 4-fluoro-3-hydroxybenzoate | This compound | Ethyl iodide | Cesium carbonate | Acetone (B3395972) | Not Specified | Not Specified |

Experimental Protocols

Protocol 1: Acid-Catalyzed Esterification (Fischer-Speier Method) for Methyl 4-fluoro-3-hydroxybenzoate

This protocol describes the synthesis of methyl 4-fluoro-3-hydroxybenzoate using methanol as both the reagent and solvent, with thionyl chloride as the acid catalyst.[2]

Materials:

-

This compound

-

Methanol (reagent grade)

-

Thionyl chloride

-

Sodium bicarbonate (saturated aqueous solution)

-

Ethyl acetate (B1210297)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound in an excess of methanol.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with a saturated solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-